molecular formula C9H15ClN2O2 B1191570 ARRY-300 (MEK300)

ARRY-300 (MEK300)

Cat. No.: B1191570
Attention: For research use only. Not for human or veterinary use.
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Description

ARRY-300 (MEK300) is an investigational allosteric MEK1/2 inhibitor developed for targeting the RAS/RAF/MEK/ERK signaling pathway, a critical driver of tumorigenesis in cancers such as BRAF-mutant metastatic melanoma . It belongs to a class of small-molecule inhibitors designed to bind MEK1/2 at an allosteric site adjacent to the ATP-binding pocket, thereby preventing kinase activation and downstream signaling .

Properties

Molecular Formula

C9H15ClN2O2

Appearance

Solid powder

Synonyms

ARRY300;  ARRY 300;  ARRY-300;  MEK300;  MEK-300;  MEK 300.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Similarities

ARRY-300 shares commonalities with other allosteric MEK inhibitors, such as:

  • Selumetinib (AZD6244/ARRY-142886) : Binds MEK1/2 via interactions with Lys97, Ser212, and Val127 residues, with an IC50 of ~14 nM .
  • Cobimetinib (XL518/GDC-0973) : Exhibits a similar binding mode and IC50 of 4.2 nM .
  • Trametinib (GSK1120212) : A highly potent inhibitor (IC50 = 0.92–3.4 nM) with structural motifs enabling prolonged target engagement .

Despite these similarities, ARRY-300’s undisclosed structure limits direct structural comparisons.

Pharmacological and Clinical Profiles

The table below summarizes key differences in preclinical and clinical data among MEK inhibitors:

Compound IC50 (nM) Clinical Trial Phase Key Findings References
ARRY-300 Not disclosed Phase I (Healthy volunteers) No published efficacy/safety data; trial completed without public disclosure .
Selumetinib 14 Approved (FDA, 2020) Demonstrated efficacy in BRAF-mutant melanoma and NSCLC; FDA-approved for NF1-related tumors.
Trametinib 0.92–3.4 Approved (FDA, 2013) Superior progression-free survival in melanoma; combined with BRAF inhibitors.
Binimetinib (MEK162) 12 Approved (FDA, 2018) Active in NRAS-mutant melanoma; synergizes with encorafenib.
Cobimetinib 4.2 Approved (FDA, 2015) Combined with vemurafenib in BRAF-mutant melanoma; improves overall survival.
PD-0325901 1.0 Phase II (Discontinued) High toxicity led to discontinuation despite potent MEK inhibition.

Clinical Development Challenges

  • This contrasts with inhibitors like Trametinib and Cobimetinib, which progressed to phase III trials and approval based on robust efficacy .
  • GDC-0623 (G868) and WX-554 : Like ARRY-300, these compounds lack detailed clinical data, highlighting the attrition rate in MEK inhibitor development .

Key Research Findings and Gaps

  • Toxicity Profile: MEK inhibitors often cause dermatologic and ocular toxicities. ARRY-300’s safety profile is unknown, whereas Selumetinib and Trametinib have well-characterized adverse event profiles .

Q & A

Q. What experimental protocols are recommended for assessing ARRY-300’s inhibition of MEK signaling in vitro?

To evaluate ARRY-300’s inhibitory effects, use kinase activity assays (e.g., ADP-Glo™) with recombinant MEK proteins, paired with cell-based assays in cancer lines (e.g., A375 melanoma). Include dose-response curves (1–10 μM) and validate via Western blot for phosphorylated ERK1/2. Use negative controls (vehicle-only) and positive controls (e.g., PD0325901) to confirm specificity .

Q. How should researchers design in vivo studies to evaluate ARRY-300’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Employ xenograft models (e.g., BRAF-mutant tumors) with daily oral dosing (10–30 mg/kg). Collect plasma/tumor samples at multiple timepoints for LC-MS/MS-based PK analysis. PD endpoints include tumor volume measurements and immunohistochemistry for pERK suppression. Ensure compliance with IACUC guidelines and include control cohorts (vehicle and reference MEK inhibitors) .

Q. What statistical methods are appropriate for analyzing dose-dependent efficacy data from ARRY-300 studies?

Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For in vivo data, apply ANOVA with post-hoc tests (Tukey’s) to compare treatment groups. Report variability as SEM and include power analysis to justify sample sizes (n ≥ 6 per group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ARRY-300’s reported efficacy across different preclinical models?

Discrepancies may arise from model-specific genetic backgrounds (e.g., BRAF vs. KRAS mutations). Perform comparative genomic profiling (RNA-seq, WES) of responder/non-responder tumors. Validate findings using isogenic cell lines or CRISPR-edited models. Cross-reference data with published MEK inhibitor resistance mechanisms (e.g., feedback PI3K activation) .

Q. What methodologies optimize ARRY-300 combination therapies to overcome adaptive resistance?

Screen synergistic partners via high-throughput combinatorial drug testing (e.g., SynergyFinder). Prioritize agents targeting parallel pathways (e.g., PI3K/mTOR inhibitors) or resistance nodes (e.g., SHP2 inhibitors). Validate in 3D co-culture models and PDX systems. Use Chou-Talalay analysis to quantify synergy (CI < 1) .

Q. How should researchers address variability in ARRY-300’s bioavailability across animal studies?

Conduct formulation optimization studies (e.g., PEGylated nanoparticles) to enhance solubility. Compare bioavailability via AUC₀–24h calculations from PK studies. Include covariates like animal diet, metabolic enzymes (CYP3A4 activity), and gut microbiota analysis in statistical models .

Q. What experimental approaches identify biomarkers predictive of ARRY-300 response?

Perform retrospective analysis of patient-derived transcriptomic datasets (e.g., TCGA) to correlate MEK/ERK pathway activity with drug sensitivity. Validate candidates using siRNA knockdown in resistant lines. Utilize machine learning (e.g., LASSO regression) to build predictive models from multi-omics data .

Methodological Guidance for Data Interpretation

Q. How can researchers distinguish on-target vs. off-target effects in ARRY-300 studies?

Use CRISPR/Cas9-mediated MEK1/2 knockout cells as negative controls. Perform kinome-wide selectivity profiling (e.g., KINOMEscan) at 1 μM ARRY-300. Cross-validate off-target hits via rescue experiments with WT vs. mutant MEK constructs .

Q. What strategies mitigate batch-to-batch variability in ARRY-300 compound preparation?

Standardize synthesis protocols (e.g., UPLC purity ≥98%) and validate via NMR/HPLC-MS. Include internal reference standards in each experiment. Document storage conditions (e.g., desiccated, −20°C) and perform stability assays (e.g., accelerated degradation studies) .

Q. How should researchers design longitudinal studies to assess ARRY-300’s chronic toxicity?

Conduct 90-day rodent studies with histopathological analysis of liver/kidney tissues. Monitor serum biomarkers (ALT, creatinine) and body weight weekly. Compare results to known MEK inhibitor toxicity profiles (e.g., hepatotoxicity of trametinib). Use NOAEL/LOAEL calculations to establish safety margins .

Tables: Key Parameters for ARRY-300 Studies

Parameter In Vitro Recommendations In Vivo Recommendations
Dosing Range 1–10 μM (IC₅₀ determination)10–30 mg/kg (oral, QD)
Key Assays pERK Western blot, MTS viabilityTumor volume, IHC (pERK, Ki67)
Controls PD0325901, DMSO vehicleVehicle, reference MEK inhibitors
Statistical Tests Student’s t-test, ANOVAKaplan-Meier survival analysis

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